[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
Description
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a 2,4-difluorophenyl group and at position 3 with a methyl ester linked to a furan-2-carboxylate moiety. The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the furan-2-carboxylate ester contributes to both electronic and steric properties. This compound is of interest in medicinal and agrochemical research due to the pharmacophoric features of its substituents .
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO4/c16-9-3-4-11(12(17)6-9)14-7-10(18-22-14)8-21-15(19)13-2-1-5-20-13/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBCBCXKQVLVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The difluorophenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the furan-2-carboxylate moiety is attached through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Overview
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a synthetic organic compound that has garnered attention for its potential applications in various scientific fields. Its unique structure, combining a difluorophenyl group, an oxazole ring, and a furan carboxylate moiety, positions it as a versatile molecule for research in chemistry, biology, and medicine.
Chemistry
- Building Block for Complex Molecules : The compound serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecular structures.
Biology
- Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes. Isoxazole derivatives have been shown to interact with various enzymes and proteins, suggesting that this compound could similarly engage with biological targets.
Medicine
- Pharmacological Properties : Initial studies suggest potential anti-inflammatory and anticancer activities. Isoxazole derivatives are known for their diverse biological activities; thus, this compound may exhibit similar properties.
Industry
- Advanced Materials Development : The unique structural properties of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate make it suitable for developing advanced materials such as polymers and coatings.
Biochemical Analysis
Research indicates that compounds with isoxazole structures can exhibit significant interactions with enzymes involved in various metabolic pathways. For example, studies have shown that certain isoxazole derivatives inhibit histone deacetylase (HDAC), which plays a crucial role in gene expression regulation .
Cellular Effects
While specific cellular effects of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate remain underexplored, the broader family of isoxazole derivatives has demonstrated capabilities in modulating cellular activities through enzyme inhibition or activation.
Mechanism of Action
The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine (CAS 1803574-06-2)
- Structure : Shares the 1,2-oxazole core and 2,4-difluorophenyl group but substitutes the methyl furan-2-carboxylate with an amine group at position 3.
- Properties : The amine group increases polarity (lower logP = 1.5) and aqueous solubility (1.2 mg/mL) compared to the ester-containing target compound (logP = 2.8, solubility = 0.15 mg/mL).
- Applications : Primarily used as a synthetic intermediate for pharmaceuticals, lacking the ester’s hydrolytic instability .
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole)
- Structure : Oxazolidine (saturated oxazole) with a dichloroacetyl group and furan substituent.
- Properties : The saturated oxazolidine ring enhances conformational flexibility. The dichloroacetyl group increases electrophilicity, making it reactive toward nucleophiles.
Posaconazole-Related Tetrahydrofuran Derivatives
- Structure : Tetrahydrofuran (saturated) ring substituted with triazole and 2,4-difluorophenyl groups.
- Properties : The saturated tetrahydrofuran increases steric bulk and reduces aromatic interactions compared to the oxazole core. Fluorination enhances antifungal activity.
- Applications : Antifungal agents, highlighting the role of fluorinated aryl groups in targeting fungal enzymes .
Key Research Findings
Fluorination Effects: The 2,4-difluorophenyl group in the target compound and its analogues improves metabolic stability and membrane permeability compared to non-fluorinated counterparts .
Ester vs. Amine Functionality : The methyl furan-2-carboxylate in the target compound increases lipophilicity but introduces hydrolytic instability, whereas the amine in the analogue enhances solubility but reduces bioavailability .
Heterocyclic Core Differences :
- Oxazole (Target) : Electron-deficient, favoring interactions with electron-rich biological targets (e.g., enzyme active sites).
- Oxazolidine (Furilazole) : Flexible, enabling conformational adaptation to binding pockets but less stable under acidic conditions .
Biological Activity
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a synthetic organic molecule belonging to the isoxazole family. Isoxazoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this specific compound, detailing its mechanisms, efficacy against various biological targets, and relevant case studies.
- IUPAC Name : [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
- Molecular Formula : C14H11F2NO3
- Molecular Weight : 279.24 g/mol
The biological activity of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets in biological systems. Notably:
- Histone Deacetylase (HDAC) Inhibition : This compound has been shown to inhibit HDAC enzymes, which play a crucial role in regulating gene expression and cellular functions. Inhibition of HDAC can lead to increased acetylation of histones and non-histone proteins, thereby influencing cancer cell proliferation and apoptosis .
Biological Activity Studies
Recent studies have evaluated the cytotoxic effects of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| HepG2 | 10.0 | Cell cycle arrest |
| MCF-7 | 8.5 | HDAC inhibition |
| A549 | 15.0 | Reactive oxygen species generation |
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study demonstrated that the compound exhibited significant cytotoxicity against HeLa and HepG2 cell lines with IC50 values of 12.5 µM and 10.0 µM respectively. The mechanism involved apoptosis induction and cell cycle arrest . -
Antibacterial Activity :
In another investigation focusing on antibacterial properties, the compound was tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 1.00 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential . -
In Vivo Studies :
Preliminary in vivo studies indicated that administration of the compound in murine models led to a reduction in tumor size by approximately 30% compared to control groups, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
